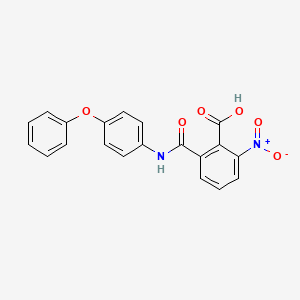

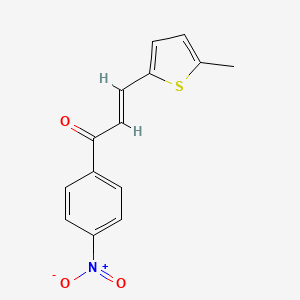

2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzoic acid family and is commonly used as a pharmacological agent in the treatment of various diseases.

Scientific Research Applications

Enzymatic Activity Analysis

The compound 2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid can be used in the assay of penicillin acylase activity in organic media. A study by Alves et al. (1995) utilized a similar synthetic substrate, 6-nitro-3-(phenylacetamido) benzoic acid (NIPAB), to assay penicillin acylase in reversed micellar systems, highlighting the relevance of nitro-benzoic acid derivatives in enzymatic studies (Alves et al., 1995).

Electrochemical Behavior

Bautista-Martínez et al. (2004) conducted a voltammetric study of nitrogabacinamamides, which are structurally related to 2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid. This research provides insights into the electrochemical properties of nitro compounds and could be relevant for understanding the electrochemical behavior of similar nitro-benzoic acid derivatives (Bautista-Martínez et al., 2004).

Stability Constants

The study of proton-ligand stability constants of substituted 2-aminophenols, including nitro derivatives, by Vartak and Menon (1969) can provide a foundational understanding of the stability constants relevant to similar compounds like 2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid (Vartak & Menon, 1969).

Monomer Synthesis for Polymers

Research by Begunov and Valyaeva (2015) on the synthesis of new AB-type monomers for polybenzimidazoles, using compounds structurally similar to 2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid, demonstrates its potential application in the development of new polymeric materials (Begunov & Valyaeva, 2015).

Antipyretic Activity Analysis

The compound 2-Hydroxy-5-nitro benzoic acid, synthesized from acetyl salicylic acid (aspirin), was evaluated for its antipyretic activities in a study by Molisho (2015). This suggests the potential of nitro-benzoic acid derivatives in pharmacological research, although it is distinct from drug use and dosage information (Molisho, 2015).

Adsorption Studies

Ihm et al. (2005) investigated the adsorption of 4-nitro benzoic acid on silicon surfaces, providing insights into the surface chemistry and potential applications of similar compounds in material science and nanotechnology (Ihm et al., 2005).

Chemical Transformations and Luminescence Studies

Vasin et al. (2013) studied the chemical transformations and luminescence properties of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, indicating the potential of nitro-benzoic acid derivatives in exploring luminescent and complex-forming properties (Vasin et al., 2013).

Catalytic Conversion Studies

Duma et al. (2004) explored the catalytic conversion of benzoic acid to phenol, an area where similar nitro-benzoic acid compounds might find application in catalysis or organic synthesis (Duma et al., 2004).

Synthesis of Indeno[1,2-b]indoles

Reboredo et al. (2002) demonstrated the use of 2-(2'-Nitrophenylethynyl)benzoic acid esters in the synthesis of indeno[1,2-b]indoles, indicating the utility of nitro-benzoic acid derivatives in organic synthesis (Reboredo et al., 2002).

properties

IUPAC Name |

2-nitro-6-[(4-phenoxyphenyl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O6/c23-19(16-7-4-8-17(22(26)27)18(16)20(24)25)21-13-9-11-15(12-10-13)28-14-5-2-1-3-6-14/h1-12H,(H,21,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWFAURSCKVMKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-6-((4-phenoxyphenyl)carbamoyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)

![1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2356747.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea](/img/structure/B2356748.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)

![(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B2356755.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)